molecular formula C20H23ClN2O3 B3469304 N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide

N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide

Cat. No. B3469304
M. Wt: 374.9 g/mol
InChI Key: VTDZYSXHRRANIN-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide, commonly known as GSK-3 inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has gained significant attention due to its ability to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide involves the inhibition of N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide. N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide is a serine/threonine kinase that plays a crucial role in various cellular processes. It phosphorylates and regulates the activity of various proteins involved in cell signaling pathways. Inhibition of N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide by N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide leads to the activation of downstream signaling pathways and the modulation of cellular processes.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Furthermore, it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide is its ability to inhibit N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide, which makes it a valuable tool for studying the role of N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide in various cellular processes. It has also been shown to have potential therapeutic applications in various diseases. However, one of the limitations of N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide has several potential future directions. One of the future directions is the development of more potent and selective N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide inhibitors. Another future direction is the evaluation of the potential therapeutic applications of N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide in various diseases. Furthermore, the role of N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide in various cellular processes needs to be further elucidated using N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide as a tool. Finally, the potential toxicity of N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide needs to be further evaluated in preclinical studies.
Conclusion:
In conclusion, N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide is a valuable tool for studying the role of N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide in various cellular processes. Its potential therapeutic applications in various diseases make it a promising compound for future research. However, its potential toxicity needs to be carefully evaluated in preclinical studies. Further research is needed to develop more potent and selective N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide inhibitors and to elucidate the role of N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide in various cellular processes.

Scientific Research Applications

N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide, an enzyme that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethoxybenzamide has been linked to the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

N-(3-chloro-4-piperidin-1-ylphenyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-25-18-9-6-14(12-19(18)26-2)20(24)22-15-7-8-17(16(21)13-15)23-10-4-3-5-11-23/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDZYSXHRRANIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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